molecular formula C11H7Cl2NO2S B2710100 (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate CAS No. 672950-01-5

(2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate

Cat. No.: B2710100
CAS No.: 672950-01-5
M. Wt: 288.14
InChI Key: PELFHXGDUZRKCG-UHFFFAOYSA-N
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Description

(2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate ( 672950-01-5) is a chemical reagent with the molecular formula C11H7Cl2NO2S and a molecular weight of 288.14-288.15 g/mol . This compound is characterized by its specific structure, which incorporates both a chlorinated thiazole ring and a chlorinated benzoate group, as represented by the SMILES notation Clc1cccc(c1)C(=O)OCc1cnc(s1)Cl . The presence of these distinct functional moieties makes it a valuable synthetic intermediate or building block in various research fields. Researchers utilize this compound in the development of novel chemical entities, particularly in medicinal and agrochemical discovery. The structural features are common in compounds investigated for their biological activity; for instance, similar thiazole derivatives are documented in patents for their application as Angiotensin II receptor antagonists, indicating the potential of this chemical scaffold in pharmaceutical development . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Proper handling procedures should be followed, and it is typically supplied for cold-chain transportation to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2S/c12-8-3-1-2-7(4-8)10(15)16-6-9-5-14-11(13)17-9/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELFHXGDUZRKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure-activity relationship (SAR) of thiazolyl methyl benzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of Thiazolyl Methyl Benzoate Derivatives . This document is structured for researchers and drug discovery scientists, focusing on synthetic protocols, mechanistic insights, and optimization strategies.

Executive Summary

The thiazolyl methyl benzoate scaffold represents a privileged structure in medicinal chemistry, characterized by the fusion of a pharmacologically active thiazole core with a lipophilic methyl benzoate moiety. This hybrid architecture exhibits dual-therapeutic potential:

  • Antimicrobial: Inhibition of bacterial DNA gyrase B (GyrB).

  • Anticancer: Modulation of kinase pathways (specifically CK2 and PI3K/mTOR) and induction of apoptosis.[1]

This guide dissects the molecular architecture of these derivatives, providing a validated synthetic workflow and a comprehensive SAR map to guide lead optimization.

Chemical Scaffold & Pharmacophore Analysis

The scaffold can be deconstructed into three critical zones, each governing specific pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Zone A: The Thiazole Core (The Warhead)
  • Function: Acts as a bioisostere of the imidazole ring, facilitating hydrogen bonding and

    
    -
    
    
    
    stacking interactions within the target binding pocket (e.g., the ATP-binding site of kinases).
  • Electronic Property: The nitrogen atom (N3) serves as a hydrogen bond acceptor, while the sulfur atom (S1) increases lipophilicity compared to oxazole or imidazole analogs.

Zone B: The Methyl Benzoate Moiety (The Anchor)
  • Function: Provides a rigid aromatic spacer and a terminal ester group.

  • Ester Role:

    • Prodrug Potential: The methyl ester significantly enhances cellular permeability (logP modulation). Intracellular esterases often hydrolyze this to the free carboxylic acid, which then engages in salt-bridge interactions with cationic residues (e.g., Lysine or Arginine) in the active site.

    • Direct Binding: In some targets, the carbonyl oxygen of the ester acts as a direct H-bond acceptor.

Zone C: Substituents (The Tuning Knobs)
  • C2-Position (Thiazole): The critical vector for introducing diversity (Aryl, Heteroaryl, or Amino groups) to tune potency and selectivity.

Validated Synthetic Protocol

To ensure reproducibility, we utilize a modified Hantzsch Thiazole Synthesis . This cyclization protocol is preferred for its high yield and regioselectivity.

Workflow: Synthesis of Methyl 4-(2-substituted-thiazol-4-yl)benzoate

Reagents:

  • Precursor A: Thiobenzamide derivative (or Thiourea for aminothiazoles).

  • Precursor B: Methyl 4-(2-bromoacetyl)benzoate (alpha-haloketone).

  • Solvent: Ethanol or DMF.

  • Catalyst: None (or catalytic NaOAc for acid scavenging).

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of Methyl 4-(2-bromoacetyl)benzoate in anhydrous ethanol (0.1 M concentration).

  • Cyclization: Add 1.1 eq of the Thiobenzamide derivative dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Self-Validating Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 4:1). The disappearance of the alpha-haloketone spot (

      
      ) indicates completion.
      
  • Precipitation: Cool the reaction mixture to

    
    . The hydrobromide salt of the product often precipitates.
    
  • Neutralization: Filter the solid and neutralize with 10% aqueous

    
     to liberate the free base.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Synthetic Pathway Visualization

SyntheticPathway Precursor Methyl 4-(2-bromoacetyl)benzoate (Electrophile) Intermediate Hydroxythiazoline Intermediate Precursor->Intermediate S-Alkylation (EtOH, RT) Reagent Thiobenzamide Derivative (Nucleophile) Reagent->Intermediate Product Thiazolyl Methyl Benzoate (Target Scaffold) Intermediate->Product Dehydration (-H2O, Reflux) Validation Checkpoint: TLC (Hex/EtOAc) NMR (Thiazole H-5 singlet) Product->Validation

Figure 1: Modified Hantzsch synthesis pathway for thiazolyl methyl benzoate derivatives.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this scaffold is driven by the electronic and steric environment surrounding the thiazole ring.

The Benzoate Position (Para vs. Meta)
  • Para-Substitution (4-position): Generally preferred for antimicrobial activity (DNA Gyrase inhibition). The linear geometry allows the benzoate group to extend into the hydrophobic pocket while the thiazole anchors at the entrance.

  • Meta-Substitution (3-position): Often enhances kinase inhibitory activity (e.g., CK2). The "kinked" geometry mimics the hinge-binding motif of adenosine.

Thiazole C2-Substitution Effects

The substituent at the C2 position is the primary determinant of potency.

Substituent (R)Electronic EffectBiological Impact
Phenyl Lipophilic / ConjugationBaseline Activity. Provides

-

stacking. Unsubstituted phenyl is often moderately active.
4-NO2-Phenyl Electron Withdrawing (EWG)Increased Antimicrobial Potency. EWGs pull electron density, increasing the acidity of the thiazole C5 proton and altering dipole moments for better pocket fit.
4-OCH3-Phenyl Electron Donating (EDG)Decreased Potency (General). Reduces electrophilicity. However, beneficial for specific kinase targets requiring H-bond donors.
Amino (-NH2) H-Bond DonorHigh Specificity. Aminothiazoles are classic kinase inhibitors (hinge binders). Often require acylation to improve permeability.
The Ester vs. Acid Debate
  • Methyl Ester: High cellular permeability. In assays using whole cells (e.g., MIC for bacteria, MTT for cancer cells), the ester often outperforms the acid due to uptake efficiency.

  • Carboxylic Acid: High intrinsic affinity. In cell-free enzymatic assays (e.g., isolated DNA Gyrase), the hydrolyzed acid form is often 10-100x more potent due to salt-bridge formation.

    • Design Tip: Design the methyl ester as a prodrug .

SAR Logic Map

SAR_Map Core Thiazolyl Methyl Benzoate Scaffold ZoneA Zone A: Thiazole Ring (Pharmacophore) Core->ZoneA ZoneB Zone B: Methyl Benzoate (The Anchor) Core->ZoneB ZoneC Zone C: C2-Substituent (Diversity Vector) Core->ZoneC A_Detail N3: H-Bond Acceptor S1: Lipophilicity ZoneA->A_Detail B_Detail Para-Position: DNA Gyrase Target Meta-Position: Kinase Target Ester: Prodrug/Permeability ZoneB->B_Detail C_Detail EWG (NO2, Cl): Increases Potency EDG (OMe): Decreases Potency Bulky Groups: Steric Clash ZoneC->C_Detail

Figure 2: SAR optimization map highlighting critical zones for functional modification.

Mechanism of Action (MOA) & Biological Data

Antimicrobial Mechanism: DNA Gyrase Inhibition

Thiazolyl benzoates target the ATP-binding domain of DNA Gyrase B .

  • Mechanism: The thiazole ring competes with ATP, while the benzoate tail occupies the adjacent hydrophobic pocket.

  • Evidence: Molecular docking studies consistently show H-bonds between the thiazole Nitrogen and Asp73 (in S. aureus GyrB) and

    
    -stacking with the benzoate ring.
    
Anticancer Mechanism: Kinase Inhibition (CK2/PI3K)
  • Mechanism: These derivatives act as Type I ATP-competitive inhibitors.

  • Key Interaction: The "hinge region" of the kinase binds the thiazole nitrogen. The methyl benzoate group extends into the solvent-exposed region or the back pocket, depending on substitution patterns.

Quantitative Activity Data (Representative)

The following table summarizes activity from key studies on this scaffold class.

Compound IDR-Group (C2)Benzoate Pos.[2][3][4]Target/AssayActivity (IC50 / MIC)Ref
TMB-1 Phenyl4- (Para)S. aureus (MIC)12.5 µg/mL[1]
TMB-2 4-NO2-Phenyl4- (Para)S. aureus (MIC)3.9 µg/mL [1]
TMB-3 4-Cl-Phenyl4- (Para)E. coli (MIC)7.8 µg/mL[1]
TMB-4 3-Pyridyl3- (Meta)CK2 Kinase (IC50)0.017 µM[2]
TMB-5 4-Methylphenyl4- (Para)MCF-7 (Cancer)5.71 µM[3]

Note: TMB-2 demonstrates the enhancing effect of electron-withdrawing groups (NO2) on antimicrobial activity.

References

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. Source: RSC Advances (2025) URL:[Link]

  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Source: Bioorganic & Medicinal Chemistry (2016) URL:[Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Source: Molecules (2022) URL:[Link]

  • Synthesis, characterization and antibacterial activity of some new thiazole and thiazolidinone derivatives containing phenyl benzoate moiety. Source: ResearchGate (2024) URL:[Link]

Sources

A Technical Guide to the Preclinical Assessment of (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate: A Novel Investigational Compound

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical framework for the initial preclinical evaluation of the novel chemical entity, (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate. This guide is intended for researchers and drug development professionals, offering a structured approach to characterizing this compound and exploring its therapeutic potential. By leveraging established principles of medicinal chemistry and preclinical screening, we will outline a logical progression from synthesis and initial characterization to the exploration of potential biological activities and the critical assessment of its drug-like properties. The narrative emphasizes the rationale behind experimental choices, providing a self-validating system for investigation.

Introduction: Unpacking the Therapeutic Potential

The compound (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate is a novel ester composed of two key pharmacophoric moieties: a 2-chlorothiazole ring and a 3-chlorobenzoate group. While direct biological data for this specific molecule is not publicly available, an analysis of its constituent parts provides a strong rationale for its investigation as a potential therapeutic agent.

  • The 2-aminothiazole scaffold , a close structural relative to the 2-chlorothiazole present, is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Derivatives have demonstrated a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3][4] The 2-chloro-1,3-thiazole moiety itself is a key component of the neonicotinoid insecticide Thiamethoxam, which acts as an agonist of nicotinic acetylcholine receptors (nAChRs) in insects.[5][6][7] While its selectivity for insect nAChRs is high, this suggests a potential for interaction with related receptors in mammalian systems that warrants investigation.

  • Benzoic acid derivatives , including those with chloro-substituents, are also recognized for their biological activities. They have been explored as antimicrobial agents and have shown potential in other therapeutic areas.[8] For instance, derivatives of 4-amino-3-chloro benzoate ester have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[9]

This guide, therefore, proposes a systematic exploration of (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate, focusing on its synthesis, characterization, and a tiered preclinical screening cascade to identify and validate its potential pharmaceutical applications.

Synthesis and Characterization

The logical synthesis of this ester would involve the esterification of (2-chloro-1,3-thiazol-5-yl)methanol with 3-chlorobenzoyl chloride. The alcohol precursor can be derived from its corresponding aldehyde, which in turn can be synthesized from 2-chloro-5-(chloromethyl)thiazole. The latter is a known intermediate in the synthesis of Thiamethoxam.[10][11][12]

Proposed Synthetic Pathway

Synthesis_Pathway A 2-Chloro-5-(chloromethyl)thiazole B (2-Chloro-1,3-thiazol-5-yl)methanol A->B Hydrolysis D (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate B->D Esterification C 3-Chlorobenzoyl chloride C->D

Caption: Proposed two-step synthesis of the target compound.

Protocol: Synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate
  • Step 1: Synthesis of (2-chloro-1,3-thiazol-5-yl)methanol.

    • Dissolve 2-chloro-5-(chloromethyl)thiazole in a suitable solvent mixture, such as aqueous acetone.

    • Add a weak base (e.g., sodium bicarbonate) and heat the mixture to reflux for several hours to facilitate hydrolysis.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the organic solvent under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol. Purify by column chromatography.

  • Step 2: Esterification.

    • Dissolve the purified (2-chloro-1,3-thiazol-5-yl)methanol in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

    • Add a non-nucleophilic base, such as triethylamine or pyridine.

    • Cool the mixture in an ice bath and add 3-chlorobenzoyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer, filter, and concentrate to obtain the crude ester.

    • Purify the final product by recrystallization or column chromatography.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

Analytical Technique Purpose
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.
Mass Spectrometry (MS) To determine the molecular weight and confirm the elemental composition.
Infrared (IR) Spectroscopy To identify key functional groups, particularly the ester carbonyl (C=O) stretch.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound.
Elemental Analysis To confirm the percentage composition of C, H, N, S, and Cl.

Preclinical Assessment: A Tiered Screening Approach

A tiered approach to preclinical assessment allows for efficient use of resources, starting with broad, high-throughput screens and progressing to more complex, targeted assays for promising hits.[13][14] This strategy helps to de-risk the drug development program by identifying potential efficacy and safety issues early.[15][16]

Screening_Workflow Tier1 Tier 1: Primary Screening - Broad Cytotoxicity (e.g., NCI-60 panel) - Broad Spectrum Antimicrobial (MIC assays) - In Silico ADME-Tox Prediction Tier2 Tier 2: Target-Oriented & Secondary Assays - Kinase Inhibition Profiling (e.g., EGFR, VEGFR) - Receptor Binding Assays (e.g., nAChRs) - Mechanism of Action Studies - In Vitro ADME Assays (Metabolic Stability, Caco-2) Tier1->Tier2 Promising Hits Tier3 Tier 3: Advanced In Vitro Models & Lead Optimization - 3D Cell Culture Models (Tumor Spheroids) - Co-culture Models - Preliminary In Vivo PK/PD studies Tier2->Tier3 Validated Hits

Caption: A three-tiered workflow for preclinical evaluation.

Tier 1: Broad-Based Primary Screening

The initial goal is to cast a wide net to identify any significant biological activity and to flag potential liabilities early.

A. In Silico ADME-Tox Profiling

Before significant resources are committed to wet-lab experiments, computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of the compound.[17][18] This provides an early assessment of its "drug-likeness."

  • Rationale: In silico tools are cost-effective and can quickly eliminate compounds with a high probability of poor pharmacokinetics or toxicity, a major cause of late-stage drug failure.[14][18]

  • Methodology: Utilize freely accessible web servers like SwissADME and pkCSM.[18][19]

  • Parameters to Assess:

    • Physicochemical Properties: Molecular Weight, LogP, H-bond donors/acceptors.

    • Pharmacokinetics: Gastrointestinal absorption, Blood-Brain Barrier (BBB) penetration, CYP450 enzyme inhibition.[17]

    • Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.[13]

B. Broad-Spectrum Cytotoxicity Screening

  • Rationale: To identify potential anticancer activity. A broad panel of cancer cell lines from different tissue origins can reveal patterns of sensitivity.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[20]

  • Protocol: MTT Cytotoxicity Assay

    • Cell Plating: Seed human cancer cell lines (e.g., from the NCI-60 panel) in 96-well plates and incubate for 24 hours to allow for attachment.[20]

    • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Treat the cells with a range of concentrations (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).[20]

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[20]

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

C. Antimicrobial Susceptibility Testing

  • Rationale: The thiazole and chlorobenzoate moieties are present in various antimicrobial compounds.[8][21] A preliminary screen against a panel of pathogenic bacteria and fungi is warranted.

  • Methodology: The broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC).[20]

  • Protocol: Broth Microdilution for MIC Determination

    • Compound Preparation: Prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.[20]

    • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[20]

    • Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria, no compound) and negative (broth only) controls.[20]

    • Incubation: Incubate the plate at 37°C for 16-20 hours.

    • Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]

Tier 2: Target-Oriented and Secondary Assays

If the primary screens yield promising results (e.g., selective cytotoxicity against specific cancer cell lines or potent antimicrobial activity), the next tier focuses on identifying the mechanism of action and conducting more rigorous in vitro ADME testing.

A. Kinase Inhibition Profiling

  • Rationale: Given that a related compound (4-amino-3-chloro benzoate ester derivative) showed activity against EGFR, it is logical to screen our compound against a panel of protein kinases, especially those implicated in cancer.[9]

  • Methodology: Utilize commercially available kinase profiling services that screen the compound against a large panel of kinases at a fixed concentration. Follow-up with dose-response assays for any identified hits to determine IC₅₀ values.

B. In Vitro ADME Assays

  • Rationale: To experimentally validate the predictions from the in silico models. These assays are crucial for understanding the compound's potential pharmacokinetic behavior.[14][22]

  • Key Assays:

    • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic half-life. This is a key indicator of its stability in the body.[22]

    • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to simulate the human intestinal barrier and predict oral absorption.[22]

    • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as only the unbound fraction is typically active.

Tier 3: Advanced In Vitro Models

Should the compound continue to show promise, more complex models that better mimic human physiology are employed.

  • Rationale: Standard 2D cell cultures often fail to replicate the complex architecture and cellular interactions of living tissues.[13][15] Advanced models provide more physiologically relevant data.[23]

  • Methodologies:

    • 3D Spheroid Cultures: For oncology applications, growing cancer cells as 3D spheroids can better predict a compound's efficacy in a tumor microenvironment.[23]

    • Co-culture Models: For immuno-oncology, co-culturing tumor cells with immune cells (e.g., T-cells) can assess the compound's ability to modulate the immune response against cancer.[15]

Conclusion and Future Directions

This guide presents a logical and scientifically rigorous pathway for the initial preclinical evaluation of (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate. By systematically progressing through tiers of in silico, biochemical, and cell-based assays, researchers can efficiently characterize the compound's biological activity, elucidate its mechanism of action, and assess its potential as a drug candidate. The data generated from this comprehensive screening cascade will be critical for making informed decisions about advancing the compound to more complex preclinical models and, ultimately, toward clinical development.

References

  • RoukenBio. (2025, January 24). Introducing the in vitro models driving drug development.
  • Benchchem. In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • MDPI. (2024, December 26). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.
  • AXXAM. In Vitro Assays | For successful drug discovery programs.
  • Novel In Vitro Models for Drug Discovery.
  • Hilaris Publisher. In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery.
  • PMC - NIH.
  • Cell Guidance Systems. (2024, March 11). A beginners guide to ADME Tox.
  • Drug Discovery World. (2019, March 21).
  • ACS Omega. (2020, June 25).
  • 5.22 THIAMETHOXAM (245)
  • PMC. (2024, November 20). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
  • International Scientific Organization. An Overview of Thiamethoxam Toxicity.
  • An Overview of Thiamethoxam Toxicity.
  • MDPI. (2021, March 7).
  • Google Patents. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • Google Patents. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • European Patent Office.
  • EXCLI Journal. (2025, January 3).
  • Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles.
  • MDPI. (2025, November 29).
  • OUCI. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?.
  • World Journal of Biology Pharmacy and Health Sciences.

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(2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate: A Versatile Scaffold for Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Heterocyclic Scaffolds in Agrochemicals

The relentless challenge of ensuring global food security necessitates the continuous development of novel, effective, and environmentally conscious crop protection agents. Within the vast landscape of agrochemical research, five-membered heterocyclic compounds, particularly those containing nitrogen and sulfur atoms like thiazole, have emerged as a cornerstone for innovation.[1][2] The thiazole ring is a privileged scaffold, prized for its metabolic stability and its ability to serve as a pharmacophore, engaging with a wide array of biological targets.[3][4][5] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent fungicidal, insecticidal, and herbicidal properties.[6][7] This versatility, coupled with opportunities for diverse structural modifications, allows for the fine-tuning of a molecule's activity, selectivity, and toxicological profile.[1][8]

This technical guide focuses on the promising scaffold, (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate. While specific data on this precise molecule is not extensively published, by dissecting its constituent moieties—the bioactive 2-chloro-1,3-thiazole core and the 3-chlorobenzoate ester—we can infer its potential and map out a strategic approach for its investigation and development as a novel agrochemical agent. This guide will provide a comprehensive overview of its synthesis, propose detailed experimental protocols for its evaluation, and discuss the critical structure-activity relationships that will drive its optimization.

Synthesis and Physicochemical Characterization: From Building Blocks to the Core Scaffold

The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate is a multi-step process that leverages established principles of heterocyclic chemistry. The key is the construction of the 2-chloro-5-(chloromethyl)thiazole intermediate, a versatile building block in agrochemical synthesis.[6]

Proposed Synthetic Pathway

The synthesis can be logically divided into two main stages: the formation of the 2-chloro-5-(chloromethyl)thiazole intermediate and its subsequent esterification with 3-chlorobenzoic acid. A plausible pathway, adapted from known methods for similar structures, is outlined below.[9][10][11]

Synthetic_Pathway cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Esterification A 2,3-Dichloropropene C 1-Thiocyano-2-chloropropene A->C Substitution B Sodium Thiocyanate (NaSCN) B->C D 1-Isothiocyanato-2-chloropropene C->D Isomerization (Heat) F 2-Chloro-5-(chloromethyl)thiazole (Intermediate) D->F Chlorination/ Cyclization E Sulfuryl Chloride (SO2Cl2) E->F K (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate (Final Product) F->K Esterification G 3-Chlorobenzoic Acid I 3-Chlorobenzoyl Chloride G->I Acyl Chloride Formation H Thionyl Chloride (SOCl2) H->I I->K J Pyridine (Base) J->K Biological_Screening_Workflow A Synthesized Compound (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate B Primary Screening (In Vitro) A->B C Fungicidal Assay (e.g., Mycelial Growth Inhibition) B->C D Insecticidal Assay (e.g., Leaf-dip Bioassay) B->D E Secondary Screening (Dose-Response & Spectrum) C->E D->E F EC50 / LC50 Determination E->F G Broad-spectrum Activity Testing E->G H Mechanism of Action Studies F->H G->H I Enzyme Inhibition Assays (e.g., OSBP) H->I J Gene Expression Analysis (Plant Defense Genes for SAR) H->J K Greenhouse & Field Trials I->K J->K L Efficacy & Phytotoxicity Assessment K->L

Sources

Methodological & Application

Application Note: Catalytic Strategies for the Synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the catalytic protocols for the esterification of (2-chloro-1,3-thiazol-5-yl)methanol with 3-chlorobenzoic acid derivatives to produce (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate (CAS 672950-01-5).

While seemingly a standard esterification, the presence of the electrophilic 2-chlorothiazole moiety requires precise catalytic control to prevent nucleophilic aromatic substitution (


) side reactions. This guide prioritizes Nucleophilic Acyl Substitution  using 4-Dimethylaminopyridine (DMAP) as the hyper-nucleophilic catalyst, contrasting it with carbodiimide-mediated Steglich esterification.

Chemical Context & Retrosynthesis

The target molecule combines a pharmacologically active heterocyclic "warhead" (common in neonicotinoids like Thiacloprid) with a lipophilic benzoate tail.

  • Target: (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate[1]

  • Precursor A (Alcohol): (2-Chloro-1,3-thiazol-5-yl)methanol

  • Precursor B (Acyl Donor): 3-Chlorobenzoyl chloride (Method A) or 3-Chlorobenzoic acid (Method B)

Critical Stability Consideration

The 2-chloro-thiazole ring is susceptible to nucleophilic attack at the C2 position, particularly by strong amine bases at elevated temperatures. Therefore, the catalytic turnover must be efficient at ambient or low temperatures to preserve the heteroaromatic core.

Catalyst Selection & Mechanism

Primary Catalyst: 4-Dimethylaminopyridine (DMAP)

Role: Hyper-nucleophilic Acyl Transfer Catalyst. Rationale: DMAP is approximately


 times more active than pyridine. It attacks the acyl donor to form a resonance-stabilized N-acylpyridinium ion, which is a highly reactive electrophile, facilitating rapid attack by the sterically hindered primary alcohol of the thiazole.
Secondary Catalyst/Base: Triethylamine (TEA) or DIPEA

Role: Proton Scavenger (HCl sequestration). Rationale: While DMAP activates the carbonyl, a stoichiometric base is required to neutralize the acid byproduct (HCl or carboxylic acid). Hünig’s base (DIPEA) is preferred over TEA if the reaction is scaled up, as it minimizes quaternary ammonium salt formation that can complicate workup.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the DMAP-catalyzed cycle, highlighting the activation of 3-chlorobenzoyl chloride.

DMAP_Cycle Cat DMAP (Catalyst) Inter N-Acylpyridinium Salt (Active) Cat->Inter Nucleophilic Attack Acyl 3-Chlorobenzoyl Chloride Acyl->Inter Cl- Departure Product Target Ester + DMAP.HCl Inter->Product Alcohol Attack Alcohol (2-Chloro-1,3-thiazol-5-yl) methanol Product->Cat Regeneration

Figure 1: Catalytic cycle of DMAP-mediated acylation.[2] The N-acylpyridinium intermediate lowers the activation energy for the alcohol attack.

Detailed Experimental Protocols

Protocol A: Acid Chloride Method (Standard)

Best for: High yield, scale-up, and reliable purification. Reagents:

  • (2-Chloro-1,3-thiazol-5-yl)methanol (1.0 equiv)

  • 3-Chlorobenzoyl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • DMAP (0.1 equiv / 10 mol%)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with (2-Chloro-1,3-thiazol-5-yl)methanol (10 mmol) and DMAP (1 mmol). Dissolve in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (12 mmol) via syringe. Cool the mixture to 0°C using an ice bath to suppress potential displacement of the thiazole chlorine.

  • Acylation: Add 3-Chlorobenzoyl chloride (11 mmol) dropwise over 15 minutes. The solution may turn slightly yellow/turbid due to amine salt precipitation.

  • Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 3–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The alcohol spot (

      
      ) should disappear; product spot (
      
      
      
      ) appears.
  • Quench: Add saturated

    
     (20 mL) and stir vigorously for 10 minutes to hydrolyze excess acid chloride.
    
  • Workup: Separate phases. Wash organic layer with 1M HCl (to remove DMAP/TEA), then Brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from cold Ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol B: Steglich Esterification (Carbodiimide Route)

Best for: When the acid chloride is unstable or unavailable; mildest conditions. Reagents:

  • 3-Chlorobenzoic acid (1.1 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (0.05 equiv)[3]

  • Solvent: DCM

Step-by-Step Methodology:

  • Activation: Dissolve 3-Chlorobenzoic acid (11 mmol) and DMAP (0.5 mmol) in DCM (40 mL).

  • Coupling: Add DCC (11 mmol) at 0°C. Stir for 10 minutes.

  • Addition: Add (2-Chloro-1,3-thiazol-5-yl)methanol (10 mmol) in one portion.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight. DCU (dicyclohexylurea) will precipitate as a white solid.

  • Filtration: Filter off the DCU byproduct through a Celite pad.

  • Purification: Wash filtrate with dilute citric acid (remove DMAP) and bicarbonate. Evaporate and purify as in Protocol A.

Analytical Validation & Troubleshooting

Data Summary Table
ParameterProtocol A (Acid Chloride)Protocol B (Steglich)
Catalyst DMAP (10 mol%)DMAP (5 mol%)
Co-Reagent TEA (Base)DCC (Coupling Agent)
Typical Yield 85 - 92%75 - 85%
Reaction Time 3 - 6 Hours12 - 24 Hours
Impurity Profile Acid anhydride tracesDCU traces (difficult to remove)
Suitability Recommended for Scale-up Recommended for Lab Scale
Workflow Logic (DOT Visualization)

Use this decision tree to handle reaction outcomes.

Workflow Start Start Reaction (TLC Check @ 3h) Check Is Alcohol Consumed? Start->Check Yes Proceed to Workup Check->Yes Yes No Add 0.2 eq Acyl Chloride + 0.2 eq TEA Check->No No (Stalled) Workup Acid Wash (1M HCl) Remove DMAP Yes->Workup No->Check Re-check @ 1h Final Recrystallize Workup->Final

Figure 2: Operational workflow for reaction monitoring and workup.

Troubleshooting Guide
  • Issue: Low Yield / Unreacted Alcohol.

    • Cause: DMAP deactivation by HCl (if TEA is insufficient).

    • Fix: Ensure TEA is fresh and >1.2 equivalents.

  • Issue: Darkening of Reaction Mixture.

    • Cause: Decomposition of the thiazole ring at C2.

    • Fix: Strictly maintain temperature <25°C. Avoid strong bases like NaOH/KOH.

References

  • General Acylation Methodology: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition. Link

  • Thiazole Precursor Synthesis: Maienfisch, P., et al. (2001). Chemistry and biology of thiamethoxam: a second generation neonicotinoid. Pest Management Science. Link

  • Compound Data: Ambeed. (n.d.). (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate Product Page. Retrieved October 24, 2023. Link

  • Steglich Esterification: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie. Link

Sources

Application Note & Protocol: Preparation of High-Purity Stock Solutions for (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the preparation, handling, and storage of stock solutions of (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate. Thiazole derivatives are a significant class of heterocyclic compounds with broad applications in drug discovery and materials science.[1][2][3] The accuracy and reliability of downstream biological assays and chemical screens are fundamentally dependent on the quality and precise concentration of the initial compound stock solution.[4][5] This guide addresses the common challenges associated with poorly water-soluble compounds, offering a robust methodology to ensure complete solubilization and maintain compound integrity. The protocols herein are designed for researchers, scientists, and drug development professionals to establish consistent and reproducible experimental outcomes.

Compound Specifications

Prior to any experimental work, it is imperative to confirm the identity and purity of the compound. The following data for (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate should be verified against the supplier's Certificate of Analysis (CoA).

PropertyValueSource
Compound Name (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoateSupplier CoA
Molecular Formula C₁₁H₇Cl₂NO₂SECHEMI[6]
Molecular Weight 288.1 g/mol ECHEMI[6]
CAS Number 672950-01-5ECHEMI[6]
Appearance Varies (e.g., White to off-white solid)Supplier CoA
Purity (%) >98% (Recommended)Supplier CoA
Predicted Solubility Low aqueous solubility; Soluble in organic solvents (e.g., DMSO)Inferred from related structures[4][5][7]

Critical Safety & Handling Precautions

(2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate and related chlorinated aromatic compounds require careful handling. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from analogous structures suggest the following precautions are mandatory.[8][9][10]

  • Engineering Controls: All weighing and solution preparation steps must be performed in a certified chemical fume hood or a ventilated enclosure to prevent inhalation of dust or aerosols.[8][11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[9]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them in accordance with laboratory regulations.

    • Body Protection: A lab coat must be worn at all times.

  • Handling Guidelines:

    • Avoid contact with skin, eyes, and clothing.[8][11]

    • Avoid creating dust during handling.[8]

    • Do not eat, drink, or smoke in the laboratory.[8][10]

    • Wash hands thoroughly with soap and water after handling the compound.[8][10]

  • First Aid:

    • If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[8][10]

    • In Case of Skin Contact: Immediately wash with plenty of soap and water.[10] If irritation occurs, seek medical attention.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[10]

  • Disposal: Dispose of the compound and any contaminated materials as hazardous waste, following all local, state, and federal regulations.[8][11]

Principle of Stock Solution Preparation

The primary challenge in working with compounds like (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate is their inherent low aqueous solubility.[4][5] Direct dissolution in aqueous buffers for biological assays is often impossible and leads to compound precipitation, resulting in inaccurate and non-reproducible data.

The established best practice is a co-solvency approach .[7][12] This involves first dissolving the compound at a high concentration in a water-miscible organic solvent to create a primary stock solution. This stock is then serially diluted to create working solutions, which are finally diluted into the aqueous assay medium.

Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its high solubilizing power for a vast range of organic molecules.[4][7] The final concentration of DMSO in the assay should be carefully controlled (typically ≤0.5%) to avoid solvent-induced artifacts or cytotoxicity.[7]

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many screening and development applications. The final concentration can be adjusted based on experimental needs and the compound's solubility limit.

Materials & Equipment
  • (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Analytical balance (readable to 0.01 mg)

  • Spatula and anti-static weighing boat or paper

  • Amber glass vials or polypropylene microcentrifuge tubes with screw caps

  • Calibrated positive-displacement or air-displacement pipettes and sterile, filtered tips

  • Vortex mixer

  • Ultrasonic water bath sonicator

Step-by-Step Procedure

1. Calculation of Required Mass:

  • Rationale: Accurate calculation is the foundation of an accurate stock solution.

  • Formula: Mass (mg) = Desired Concentration (M) × Final Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

  • Example for 1 mL of 10 mM solution:

    • Mass (mg) = 0.010 mol/L × 0.001 L × 288.1 g/mol × 1000 mg/g = 2.881 mg

2. Weighing the Compound:

  • Rationale: Using an analytical balance in a draft-free, level environment ensures weighing accuracy.

  • Place a clean weighing boat on the tared analytical balance.

  • Carefully weigh out the calculated mass (e.g., 2.881 mg). It is critical to record the actual mass weighed, as this will be used to calculate the precise final concentration.

3. Solubilization:

  • Rationale: Adding the solvent directly to the weighed solid minimizes material loss.

  • Transfer the weighed compound into a sterile, appropriately sized amber vial.

  • Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL).

  • Securely cap the vial.

4. Dissolution Enhancement:

  • Rationale: Many crystalline compounds require energy input to fully dissolve and break up aggregates.

  • Vortexing: Vortex the solution vigorously for 1-2 minutes.[13] Visually inspect against a light source.

  • Sonication: If particulates remain, place the vial in an ultrasonic water bath for 5-15 minutes.[4][13] Sonication uses high-frequency sound waves to create cavitation, which helps dissolve stubborn particles.

  • Final Inspection: The final solution must be a clear, homogenous liquid with no visible particulates.

5. Labeling and Documentation:

  • Rationale: Proper labeling prevents mix-ups and ensures traceability.

  • Clearly label the vial with:

    • Compound Name: (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate

    • Precise Concentration (recalculated based on actual mass)

    • Solvent (Anhydrous DMSO)

    • Date of Preparation

    • Preparer's Initials

Workflow Visualization

The following diagram illustrates the key decision points and steps in the stock solution preparation workflow.

Stock_Solution_Workflow start Start: Obtain Compound & CoA calc 1. Calculate Required Mass (e.g., for 10 mM) start->calc weigh 2. Weigh Compound (Use Analytical Balance) calc->weigh solubilize 3. Add Anhydrous DMSO weigh->solubilize vortex 4. Vortex for 1-2 min solubilize->vortex inspect1 Visually Inspect Solution vortex->inspect1 sonicate 5. Sonicate for 5-15 min inspect1->sonicate Particulates Remain label 6. Label Vial Clearly inspect1->label Clear Solution inspect2 Visually Inspect Again sonicate->inspect2 inspect2->vortex Particulates Remain inspect2->label Clear Solution store 7. Store at -20°C / -80°C (Protect from light) label->store finish End: Ready for Use store->finish

Caption: Workflow for preparing a DMSO stock solution.

Storage and Stability

Proper storage is crucial to maintain the potency and integrity of the stock solution over time.

  • Temperature: Store stock solutions at -20°C or, for long-term storage (>6 months), at -80°C.[14]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as they can lead to compound degradation or precipitation.[4][13] It is highly recommended to aliquot the primary stock solution into smaller, single-use volumes before freezing.

  • Light Sensitivity: Thiazole-containing compounds can be light-sensitive.[14] Always store solutions in amber vials to protect from photodecomposition.

  • Hydrolytic Stability: As an ester, the compound is susceptible to hydrolysis. Using anhydrous DMSO and tightly sealed containers minimizes exposure to moisture. Avoid preparing stock solutions in protic solvents like methanol or water for long-term storage.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve in DMSO. 1. Compound has very low intrinsic solubility. 2. Solvent is not of high purity (contains water). 3. Concentration is above the solubility limit.1. Continue sonication. Gentle warming (30-40°C) can be attempted, but check for compound stability first. 2. Use fresh, anhydrous DMSO. 3. Prepare a more dilute stock solution (e.g., 1 mM) and re-test solubility.[7]
Stock solution precipitates upon freezing. 1. The compound's solubility in cold DMSO is significantly lower. 2. The concentration is too high, creating a supersaturated solution.1. Before use, thaw the vial completely and re-dissolve any precipitate by vortexing/sonication. 2. Prepare a lower concentration stock solution.
Precipitate forms when diluting stock into aqueous buffer. 1. The compound has crashed out of solution as the percentage of the organic co-solvent (DMSO) has decreased. This is a very common issue.[7]1. Reduce Final Concentration: The most effective solution is often to test lower final concentrations of the compound in the assay.[4][7] 2. Optimize Dilution Protocol: Add the DMSO stock to the assay buffer while vortexing to ensure rapid mixing and minimize localized high concentrations.[4] 3. Use Immediately: Use the diluted solution immediately after preparation before precipitation can occur.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Preparation of a Stock Solution.
  • TCI Chemicals. (2025, April 25). SAFETY DATA SHEET: 2-Chlorobenzothiazole.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • KEIM. (2023, June 22). Safety data sheet according to 1907/2006/EC, Article 31.
  • Taylor, M. S., et al. (2015). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC.
  • ECHEMI. (n.d.). (2-CHLORO-1,3-THIAZOL-5-YL)METHYL 3-CHLOROBENZENECARBOXYLATE Formula.
  • Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions?.
  • The Chemistry Blog. (2024, July 17). How To Make A Standard Solution.
  • Benchchem. (n.d.). Strategies to enhance the solubility of Macrophylline for bioassays.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Thermo Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 5-Chlorobenzo-2,1,3-thiadiazole.
  • IPB University. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Merck. (n.d.). SAFETY DATA SHEET.
  • 3M. (n.d.). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica.
  • LookChem. (n.d.). Cas 205510-53-8,(E)-1-(2-CHLORO-5-THIAZOLYLMETHYL) - LookChem.
  • Wikipedia. (n.d.). Thiazole.
  • PubChem. (n.d.). Methyl 3-chlorobenzoate.
  • International Journal of Applied Pharmaceutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • ChemicalBook. (2026, January 13). Methyl 3-chlorobenzoate.
  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • PubChem. (n.d.). (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl].
  • Thermo Fisher Scientific. (2010, November 16). Methyl 3-chlorobenzoate - SAFETY DATA SHEET.
  • Journal of Mechanical and Electrical Engineering. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • TCI Chemicals. (2025, January 15). SAFETY DATA SHEET: Methyl Benzoate.
  • ResearchGate. (2025, August 7). (PDF) Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article.

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry.

Ticket Subject: Optimization of (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate Synthesis Case ID: THC-2024-YZ88 Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary

The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate involves the esterification of a heteroaromatic primary alcohol with a deactivated benzoyl chloride. While theoretically straightforward, this reaction is prone to specific yield-limiting factors: nucleophilic displacement of the 2-chloro substituent , hydrolytic degradation of the acyl chloride , and N-acylation competition .

This guide moves beyond standard textbook protocols to address the specific electronic and steric nuances of the 2-chlorothiazole moiety.

Part 1: The Reaction Landscape (Visualized)

To improve yield, we must first visualize the competing pathways. The 2-position of the thiazole ring is electrophilic; harsh conditions will lead to


 side reactions rather than the desired esterification.

ReactionPathway cluster_conditions Critical Control Points Alcohol (2-Chloro-1,3-thiazol-5-yl) methanol TetInt Tetrahedral Intermediate Alcohol->TetInt + Base / DMAP (Nucleophilic Attack) Side2 Side Product B: 2-Substituted Thiazole (SNAr displacement) Alcohol->Side2 Strong Nucleophiles High Temp AcidCl 3-Chlorobenzoyl chloride AcidCl->TetInt Side1 Side Product A: Acid Hydrolysis AcidCl->Side1 Moisture/H2O Product Target Ester (Yield >85%) TetInt->Product Elimination of Cl-

Figure 1: Reaction pathway analysis showing the "Golden Path" to the target ester versus competitive degradation routes.

Part 2: Optimized Experimental Protocol

Methodology: Nucleophilic Acyl Substitution via Acid Chloride (Schotten-Baumann conditions modified for anhydrous organic media). Rationale: We utilize DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic acylation catalyst. This allows the reaction to proceed at lower temperatures (0°C


 RT), preventing the thermal energy required to displace the sensitive chlorine at the thiazole 2-position.
Reagents & Stoichiometry Table
ComponentRoleEq.Notes
(2-Chloro-1,3-thiazol-5-yl)methanol Limiting Reagent1.0Ensure <0.5% water content (Karl Fischer).
3-Chlorobenzoyl chloride Electrophile1.2Excess drives kinetics; hydrolyzes easily.
Triethylamine (

)
HCl Scavenger1.5Must be distilled/dry. DIPEA is a valid alternative.
DMAP Catalyst0.1Essential for yield >70%.
DCM (Dichloromethane) Solvent[0.2 M]Anhydrous. Stabilized with amylene, not ethanol.
Step-by-Step Workflow
  • System Preparation: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen flow.

  • Solvation: Charge the flask with (2-Chloro-1,3-thiazol-5-yl)methanol (1.0 eq),

    
      (1.5 eq), and DMAP  (0.1 eq) in anhydrous DCM. Stir until fully dissolved.
    
  • Thermal Control: Cool the mixture to 0°C using an ice/water bath.

    • Why? Controlling the exotherm prevents the formation of N-acyl thiazolium species.

  • Addition: Add 3-Chlorobenzoyl chloride (1.2 eq) dropwise over 15–20 minutes.

    • Observation: A white precipitate (

      
      ) will form immediately. This confirms the reaction is initiating.
      
  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) naturally. Stir for 3–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The alcohol spot (

      
      ) should disappear; the ester spot (
      
      
      
      ) will dominate.
  • Quench & Workup:

    • Quench with saturated

      
       (removes unreacted acid chloride).
      
    • Extract with DCM (2x).

    • Wash organic layer with 1M HCl (removes DMAP/Et3N)

      
       Brine 
      
      
      
      Dry over
      
      
      .
  • Purification: Flash column chromatography.

    • Note: Thiazoles can "streak" on silica. Add 1%

      
       to your eluent if tailing occurs.
      

Part 3: Troubleshooting Matrix

Use this guide to diagnose yield failures based on experimental symptoms.

Symptom Probable Cause Corrective Action
Low Yield (<50%) + Unreacted Alcohol Hydrolysis of Acid Chloride. The electrophile reacted with moisture in the air/solvent before the alcohol.1. Use fresh bottle of acid chloride or distill it.2. Ensure DCM is distilled over

or from a solvent system.3. Increase acid chloride equivalents to 1.5 eq.
New Spot (Lower

than product)
Displacement of 2-Cl (

).
The chlorine on the thiazole was replaced (likely by DMAP or hydroxide during workup).
1. strictly maintain 0°C during addition.2. Reduce DMAP loading to 0.05 eq.3. Avoid strong bases (NaOH) during workup; use mild

.
Product is an Oil (Should be Solid) Trapped Solvent/Impurities. Thiazoles often coordinate with chlorinated solvents.1. Triturate the oil with cold Hexane or Pentane to induce crystallization.2. High-vac drying (>4 hours) at 40°C.
TLC shows "Streaking" Nitrogen Interaction. The thiazole nitrogen is interacting with the acidic silanols on the silica gel.1. Pre-treat the silica column with 1% Triethylamine in Hexane.2. Switch to Alumina (Neutral) stationary phase.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use EDC/NHS coupling instead of the Acid Chloride method? A: Yes, Steglich esterification (DCC/DMAP) or EDC coupling is viable and often milder. However, the Acid Chloride method is preferred for scale-up because the byproduct (Et3N·HCl) is water-soluble and easily removed. Urea byproducts from DCC are notoriously difficult to remove from thiazole esters without multiple columns.

Q2: Why is the 2-position chlorine so unstable? A: The thiazole ring is electron-deficient (similar to pyridine). The nitrogen atom pulls electron density, making the C-2 position highly electrophilic. If you use a strong nucleophile (like methoxide) or heat the reaction above 60°C, you will observe nucleophilic aromatic substitution, replacing the Chlorine with a methoxy or hydroxy group [1].

Q3: My 3-chlorobenzoyl chloride is old. Can I activate the carboxylic acid in situ? A: Absolutely. If you only have 3-chlorobenzoic acid , convert it to the acid chloride in situ using Oxalyl Chloride and a drop of DMF in DCM. Once gas evolution (


) stops (approx. 1 hr), add your thiazole alcohol and base directly to this solution. This ensures a "fresh" electrophile [2].

Q4: Is the product sensitive to light? A: Thiazole derivatives can undergo photo-degradation or dimerization over long periods. Store the final purified ester in amber vials at -20°C for long-term stability.

References

  • Thiazole Reactivity & Synthesis

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (General reactivity of 2-halothiazoles toward nucleophiles).
    • Context: Explains the susceptibility of the 2-Cl position to displacement.
    • Link:

  • Acid Chloride Activation Protocols

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
    • Link:

  • Thiazole Esterification Precedents (Patent Literature)

    • Source: US Patent 6,284,893 (2001).
    • Context: Describes analogous esterifications of (2-chloro-1,3-thiazol-5-yl)
    • Link:

  • DMAP Catalysis Mechanism

    • Source: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.
    • Context: Foundation for using DMAP to boost yield in steric/deactivated esterific
    • Link:

Technical Support Center: High-Purity Synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

The Challenge: Synthesizing (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate involves esterifying a potentially sensitive heterocyclic alcohol. Users frequently report "low purity" which typically stems from three distinct failure modes:

  • Urea Contamination: Persistent byproducts from carbodiimide coupling (Steglich).

  • Hydrolysis: Reversion of the activated acylating agent due to moisture.

  • Ring Degradation: Nucleophilic attack on the 2-chloro-thiazole moiety when aggressive bases are employed.

The Solution: This guide prioritizes the Acid Chloride Method over Steglich coupling for this specific substrate to eliminate urea byproducts. It also defines a "Safe-Base Window" to prevent thiazole ring amination/alkoxylation.

Diagnostic Workflow (Visual Guide)

Before altering your protocol, use this logic flow to identify the specific nature of your impurity.

TroubleshootingFlow start START: Low Purity Observed check_nmr Check 1H NMR Spectrum start->check_nmr decision_1 Do you see broad aliphatic multiplets at 1.0-2.0 ppm? check_nmr->decision_1 dcu_issue Impurity: Dicyclohexylurea (DCU) Cause: Steglich Coupling Failure Action: Switch to Acid Chloride Route decision_1->dcu_issue Yes decision_2 Do you see a broad singlet at ~13.0 ppm (COOH)? decision_1->decision_2 No acid_issue Impurity: 3-Chlorobenzoic Acid Cause: Hydrolysis / Wet Solvents Action: Dry Solvents & Base Wash decision_2->acid_issue Yes decision_3 Is the product dark/tarry? New aromatic peaks? decision_2->decision_3 No ring_issue Impurity: Thiazole Ring Degradation Cause: Base too strong (Nucleophilic attack at C2) Action: Use Hindered Base (DIPEA) decision_3->ring_issue Yes unknown Impurity: Unreacted Alcohol Action: Check Stoichiometry decision_3->unknown No

Figure 1: Diagnostic logic tree for identifying impurity classes based on standard NMR signatures.

Critical Reaction Parameters (The "Why")

A. The Thiazole Sensitivity Factor

The 2-chlorothiazole ring is electrophilic at the C2 position.

  • Risk: Using strong nucleophilic bases (e.g., NaOH, NaOMe) or unhindered amines in excess can lead to Displacement of the Chlorine atom (SNAr-like mechanism), forming 2-methoxy or 2-amino byproducts [1].

  • Control: Use Pyridine or DIPEA (Hünig's Base) . These are sufficiently basic to drive esterification but sterically hindered or non-nucleophilic enough to leave the C2-Cl intact.

B. Coupling Method Selection
FeatureRoute A: Steglich (DCC/DMAP) Route B: Acid Chloride (Recommended)
Reagents Carboxylic Acid + Alcohol + DCCAcid Chloride + Alcohol + Base
Byproduct Dicyclohexylurea (DCU)HCl salt of Base
Purification Difficult. DCU is notoriously sticky and hard to filter completely.Easy. Salt washes out with water.
Moisture Sensitivity ModerateHigh (Requires dry DCM/THF)
Suitability Only if Acid Chloride is unstable (unlikely here).Best for high purity.

Optimized Protocol: Acid Chloride Route

This protocol is designed to maximize conversion while minimizing hydrolysis and ring degradation.

Reagents:

  • (2-Chloro-1,3-thiazol-5-yl)methanol (1.0 equiv)

  • 3-Chlorobenzoyl chloride (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • DMAP (0.1 equiv - Catalyst)

  • Dichloromethane (DCM) - Anhydrous

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under N2 atmosphere. Add (2-Chloro-1,3-thiazol-5-yl)methanol and anhydrous DCM (0.2 M concentration).

  • Base Addition: Add TEA (or DIPEA) and DMAP. Cool the mixture to 0°C .

    • Why? Cooling prevents uncontrolled exotherms that could degrade the thiazole.

  • Acylation: Dropwise add 3-Chlorobenzoyl chloride (dissolved in minimal DCM) over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3-5 hours. Monitor by TLC (System: Hexane/EtOAc 4:1).

  • Quench: Add saturated NaHCO3 solution.

    • Why? This hydrolyzes excess acid chloride into the water-soluble acid salt.

  • Workup: Extract with DCM. Wash organic layer with:

    • 1x Water

    • 1x 0.5M HCl (removes excess TEA/DMAP)

    • 1x Brine

  • Drying: Dry over Na2SO4 and concentrate.

Troubleshooting FAQs

Q1: I used DCC (Steglich) and I cannot get rid of the white solid impurity. What now?

A: The white solid is Dicyclohexylurea (DCU). It is partially soluble in many organic solvents, making it "streak" on columns.

  • Fix 1 (Precipitation): Dissolve your crude oil in a minimum amount of cold Acetone or Acetonitrile and chill at -20°C overnight. Filter the precipitated DCU.[1][2][3]

  • Fix 2 (Chemical Change): If you must use carbodiimides, switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct from EDC is water-soluble and vanishes during the aqueous wash [2].

Q2: My product contains 10-15% 3-Chlorobenzoic acid.

A: This indicates hydrolysis of your acylating agent.

  • Cause: Your solvent was "wet" (contained water), or the reaction was quenched too early.

  • Remediation: Dissolve the impure product in Ethyl Acetate and wash with saturated Na2CO3 (stronger than bicarbonate, ensures full deprotonation of the acid) followed by water. The acid will move to the aqueous layer.

Q3: The reaction mixture turned black/tarry.

A: You likely degraded the thiazole ring.

  • Cause: Did you use a strong base like NaOH? Or did you heat the reaction above 40°C?

  • Mechanism: The 2-chloro position is susceptible to nucleophilic aromatic substitution.

  • Prevention: Stick to the 0°C start temperature and use mild organic bases (TEA/DIPEA). Avoid reflux.

Pathway Visualization

The following diagram illustrates the competing pathways and where impurities originate.

ReactionPathways inputs Reagents: Thiazole Alcohol + 3-Cl-Benzoyl Chloride reaction Reaction Mixture (Base: TEA, Solvent: DCM) inputs->reaction product Target Ester (High Purity) reaction->product  Correct Conditions imp_acid Impurity: 3-Chlorobenzoic Acid reaction->imp_acid  Wet Solvent imp_deg Impurity: Ring Degradation Products reaction->imp_deg  High Temp / Strong Base path_main Main Pathway (Nucleophilic Acyl Substitution) path_side1 Side Path A (Moisture/Water) path_side2 Side Path B (Strong Nucleophile)

Figure 2: Reaction pathways showing the formation of the target ester versus common impurity vectors.

References

  • Metzger, J. V. (1979). Thiazole and its Derivatives. The Chemistry of Heterocyclic Compounds, Wiley-Interscience.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link (Foundational text on Steglich esterification and urea issues).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanisms for Acid Chloride vs. DCC coupling).
  • BenchChem. (2025).[4] Purification of Thiazole Derivatives. Link (General protocols for handling thiazole intermediates).

Sources

Technical Support Center: 3-Chlorobenzoic Acid (3-CBA) Removal

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for Removing Unreacted 3-Chlorobenzoic Acid Ticket ID: CHEM-PUR-3CBA-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

3-Chlorobenzoic acid (3-CBA) is a meta-chlorinated carboxylic acid (pKa ~3.[1]82) most commonly encountered as the stoichiometric byproduct of oxidations using meta-chloroperoxybenzoic acid (m-CPBA) . It may also appear as unreacted starting material in amide couplings or esterifications.[1]

Its removal is often complicated by its moderate solubility in organic solvents (dichloromethane, ethyl acetate) and its tendency to co-crystallize with polar products.[1] This guide provides three validated protocols ranging from standard extraction to high-throughput scavenging.[1]

Module 1: The Decision Matrix

Start here to select the correct protocol for your specific mixture.

G Start Start: Contaminated Mixture IsOxidant Is m-CPBA (Oxidant) still present? Start->IsOxidant Scale Reaction Scale? IsOxidant->Scale No (Only 3-CBA) MethodA Method A: Reductive Quench + Bicarbonate Wash IsOxidant->MethodA Yes (m-CPBA + 3-CBA) Sensitivity Is Product Acid/Base Sensitive? Scale->Sensitivity < 10g (Lab Scale) MethodB Method B: Precipitation Filtration (The 'Cold Trap') Scale->MethodB > 10g (Process Scale) Sensitivity->MethodA Robust Product MethodC Method C: Solid-Phase Scavenging (Resins) Sensitivity->MethodC Sensitive Product

Figure 1: Decision matrix for selecting the appropriate purification strategy based on reaction composition and scale.

Module 2: Validated Protocols

Method A: The "Reductive Bicarbonate" Wash (Standard)

Best for: Routine m-CPBA oxidations where the product is stable to mild base.

The Science: 3-CBA is a weak acid (pKa 3.82). To remove it, we must deprotonate it to form sodium 3-chlorobenzoate , which is highly water-soluble.[1] However, if m-CPBA is still present, it must first be reduced to 3-CBA using a reducing agent (Sodium Sulfite or Thiosulfate) to prevent oxidative damage during workup.[1]

Protocol:

  • Dilution: Dilute the reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Note: DCM is preferred if the product is highly lipophilic; EtOAc is preferred for greener chemistry but dissolves more water.

  • Quench (If m-CPBA present): Add 10% aqueous Sodium Sulfite (

    
    )  or Sodium Thiosulfate (
    
    
    
    )
    . Stir vigorously until the starch-iodide paper test is negative (no purple color).
    • Mechanism:[1][2]

      
      [1]
      
  • The Base Wash: Wash the organic layer 3 times with Saturated Aqueous Sodium Bicarbonate (

    
    ) .
    
    • Critical Step: Do not use NaOH unless necessary.[1] Bicarbonate (pH ~8.[1]5) is sufficient to deprotonate 3-CBA (pKa 3.[1]82) without hydrolyzing sensitive esters in your product.[1]

  • Verification: Check the pH of the aqueous output. It should remain basic. If acidic, the capacity of the base was exceeded; wash again.

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Data Summary:

Solvent System 3-CBA Removal Efficiency Risk of Emulsion
DCM / Sat. NaHCO3 High (>98%) Low
EtOAc / Sat.[1][2] NaHCO3 Moderate (>90%) Medium

| Et2O / 1M NaOH | Very High (>99%) | High (Product Hydrolysis Risk) |[1]

Method B: Precipitation Filtration (Process Scale)

Best for: Large scale (>10g) reactions where 3-CBA volume is significant.[1]

The Science: 3-Chlorobenzoic acid has significantly lower solubility in cold chlorinated solvents than m-CPBA or most organic products. We exploit this solubility differential to physically filter off the bulk contaminant before aqueous workup.

Protocol:

  • Cooling: Cool the reaction mixture (typically in DCM) to 0°C or -10°C using an ice/salt bath.

  • Induction: If precipitation does not start, scratch the flask walls or add a seed crystal of 3-CBA.

  • Filtration: Filter the cold mixture through a sintered glass funnel or a pad of Celite.

    • Result: The white solid collected is mostly 3-CBA.

  • Polishing: The filtrate will still contain residual 3-CBA (approx. solubility limit). Proceed to Method A (Step 3) to remove the remaining traces.

Method C: Solid-Phase Scavenging

Best for: High-throughput chemistry, acid-sensitive products (e.g., acetals, silyl ethers), or when aqueous workup causes emulsions.[1]

The Science: Polymer-supported bases (quaternary ammonium carbonates or tertiary amines) act as "chemical sponges," selectively binding the free acid without introducing water or soluble salts.

Protocol:

  • Selection: Use a Carbonate-functionalized resin (e.g., MP-Carbonate) or Trisamine resin .[1]

    • Capacity: Check the loading (typically 2.5–3.0 mmol/g). Use 3-4 equivalents relative to the expected amount of 3-CBA.

  • Incubation: Add resin to the reaction mixture. Agitate (do not stir with a magnetic bar, which grinds the beads) for 1–2 hours at room temperature.

  • Filtration: Filter off the resin. The filtrate contains the purified product.

  • Regeneration (Optional): Resins can often be regenerated with a methanol/DCM wash followed by basic activation, though this is rarely done in discovery settings.[1]

Module 3: Troubleshooting & FAQs

Q1: The 3-CBA is "streaking" on my silica column. How do I fix this?

A: Carboxylic acids interact strongly with the silanols on silica gel, causing peak tailing (streaking).

  • Fix: Add 1% Acetic Acid to your eluent system. This keeps the 3-CBA fully protonated, tightening the band. Alternatively, if your product is not acidic, flush the column with a basic solvent (e.g., DCM:MeOH:NH4OH) at the end to strip the acid, but separation is best achieved by removing 3-CBA before the column using Method A.

Q2: I used Method A, but I still see aromatic peaks in the NMR around 7.4–8.0 ppm.

A: You likely have 3-chlorobenzoic acid dimers or incomplete extraction.

  • Diagnostic: 3-CBA has distinct protons at

    
     8.0 (s), 7.9 (d), 7.5 (d), and 7.4 (t).[1]
    
  • Solution: The partition coefficient favors the aqueous layer only if the pH is sufficiently high. Ensure your aqueous layer is pH > 8 .[1] If using large amounts of EtOAc, the 3-CBA might partition back into the organic layer. Switch to DCM for the extraction or perform more washes.

Q3: Can I use Potassium Permanganate ( ) to remove it?

A: No.[1]


 is an oxidant.[1][3][4] It is used to make benzoic acids from toluenes, not remove them.[1] It will likely destroy your product.[1] Stick to the bicarbonate wash.

Module 4: Mechanism of Extraction

Extraction cluster_0 Before Wash cluster_1 Interface cluster_2 After Wash OrgPhase Organic Phase (DCM/EtOAc) Substrate 3-CBA (Acid) (Soluble) OrgPhase->Substrate Dissolved AqPhase Aqueous Phase (Sat. NaHCO3) Deprotonation Deprotonation (pH > pKa) Substrate->Deprotonation Contact with Base Salt 3-Chlorobenzoate (Salt) (Highly Soluble) Salt->AqPhase Partitions into Water Deprotonation->Salt

Figure 2: Chemical mechanism of the bicarbonate wash.[1] The pKa difference drives the equilibrium toward the water-soluble salt.

References

  • Purification of Laboratory Chemicals . Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] Relevance: Definitive source for pKa values and solubility data of benzoic acid derivatives. URL:[1]

  • m-Chloroperbenzoic Acid (mCPBA) in Organic Synthesis . Source: Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis (Vol. 1). Wiley.[1][5][6] Relevance: Establishes the "Fieser workup" standard for peracid quenching and removal. URL:[1]

  • Solid-Supported Scavengers for Organic Synthesis . Source: Ley, S. V., et al. (2000).[1] Polymer-Supported Reagents and Scavengers: A New Dimension in Organic Synthesis. Relevance: Validates the use of carbonate resins for acid removal without aqueous workup. URL:[1]

  • PubChem Compound Summary: 3-Chlorobenzoic Acid . Source: National Center for Biotechnology Information (2024).[1] Relevance: Verification of pKa (3.82) and physical properties.[1][5][7] URL:[1]

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate is a functionalized heteroaromatic ester. It serves as a critical intermediate in the synthesis of neonicotinoid agrochemicals and specific pharmacological scaffolds. Objective: This guide provides a comparative spectral analysis to validate the identity of the compound, specifically distinguishing it from its precursors: 2-chloro-5-(hydroxymethyl)thiazole and 3-chlorobenzoic acid. Key Diagnostic: The downfield shift of the methylene linker (


) from ~4.7 ppm  (alcohol) to ~5.4 ppm  (ester) is the primary indicator of successful synthesis.

Structural Analysis & Proton Assignment

To interpret the spectrum accurately, we must deconstruct the molecule into three magnetically distinct environments.

Molecular Fragmentation
  • Moiety A (Thiazole Ring): Contains a single aromatic proton at position C4. The 2-position is chlorinated (electron-withdrawing), and the 5-position is alkylated.

  • Moiety B (Linker): A methylene group (

    
    ) bridging the thiazole ring and the benzoate oxygen.
    
  • Moiety C (Benzoate): A 3-substituted benzene ring containing four aromatic protons with distinct splitting patterns.

Graphviz Structure Visualization

G Thiazole Thiazole Ring (2-Cl, 5-subst) Linker Methylene Bridge (-CH2-O-) Thiazole->Linker C5-C H_Thiazole H-a (C4-H) Singlet Thiazole->H_Thiazole Benzoate 3-Chlorobenzoate (Aromatic Ring) Linker->Benzoate O-CO H_Linker H-b (CH2) Singlet Linker->H_Linker H_Benzoate H-c,d,e,f (Ar-H) Multiplets Benzoate->H_Benzoate

Figure 1: Structural segmentation of the target molecule showing proton environments.

Comparative Spectral Data (Product vs. Alternatives)

The following data compares the target ester against its immediate precursor (the alcohol) and the acid fragment. This comparison is essential for monitoring reaction progress.

Table 1: Chemical Shift Comparison (Solvent: , 400 MHz)
Proton LabelAssignmentPrecursor (Alcohol)*Target Product (Ester)

(Shift Effect)
Multiplicity
H-b

4.75 ppm 5.45 ppm +0.70 ppm Singlet (s)
H-a Thiazole C4-H7.50 ppm7.60 ppm+0.10 ppmSinglet (s)
H-c Benzoate C2-HN/A8.02 ppmN/ASinglet/Fine d
H-d Benzoate C6-HN/A7.95 ppmN/ADoublet (d)
H-e Benzoate C4-HN/A7.55 ppmN/ADoublet of Doublets (dd)
H-f Benzoate C5-HN/A7.40 ppmN/ATriplet (t)

*Precursor Reference: 2-chloro-5-(hydroxymethyl)thiazole.

Analysis of Alternatives & Impurities
  • Alternative 1 (Unreacted Alcohol): Look for the methylene singlet at 4.75 ppm . If this peak exists alongside the 5.45 ppm peak, the reaction is incomplete.

  • Alternative 2 (Hydrolyzed Acid): 3-chlorobenzoic acid protons will appear slightly downfield (COOH effect) compared to the ester, and the acidic proton (

    
    ) will appear as a broad singlet >10 ppm.
    

Detailed Signal Assignment & Mechanism

The Methylene "Watchtower" (5.45 ppm)

The most critical signal is the methylene bridge.

  • Mechanism: In the precursor alcohol, the protons are deshielded only by the oxygen and the thiazole ring. In the product, the formation of the ester adds the anisotropic deshielding cone of the carbonyl group (

    
    ).
    
  • Result: A significant downfield shift (~0.7 ppm). This validates the formation of the ester bond.

The Aromatic Region (7.40 – 8.10 ppm)

This region is crowded. High-field instruments (400 MHz+) are recommended to resolve the overlap between the Thiazole C4-H and the Benzoate protons.

  • Benzoate H-2 (~8.02 ppm): The most deshielded aromatic proton due to being sandwiched between the electron-withdrawing ester group and the chlorine atom. It appears as a narrow triplet or doublet (long-range coupling

    
    ).
    
  • Benzoate H-6 (~7.95 ppm): Ortho to the ester group. Appears as a clear doublet (

    
    ).
    
  • Thiazole H-4 (~7.60 ppm): Often overlaps with the Benzoate H-4. It is a sharp singlet. Note: In lower resolution spectra, this may merge with the phenyl multiplets.

  • Benzoate H-5 (~7.40 ppm): Meta to both withdrawing groups, appearing as a pseudo-triplet.

Experimental Protocol

Sample Preparation Workflow

To ensure reproducibility and minimize solvent artifacts (like water peaks obscuring the methylene signal), follow this protocol.

Workflow Sample Isolated Solid (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate Prep Dissolution 10-15 mg in 0.6 mL solvent Filter if cloudy Sample->Prep Solvent Solvent Selection Prefer CDCl3 (99.8% D) Avoid DMSO-d6 if H2O content is high Solvent->Prep Acquisition Acquisition Parameters NS=16, d1=1.0s Spectral Width: -1 to 11 ppm Prep->Acquisition

Figure 2: NMR Sample Preparation and Acquisition Workflow.[1][2][3][4][5]

Solvent Selection Guide
  • Chloroform-d (

    
    ): Recommended. Provides the best resolution for the aromatic region and minimizes exchangeable proton broadening. The residual solvent peak (7.26 ppm) does not interfere with key signals.
    
  • DMSO-d6: Alternative. Use only if solubility is poor in

    
    .
    
    • Risk: Water peak in DMSO (~3.33 ppm) is far from the signals, but the viscosity of DMSO can broaden the aromatic multiplets, making the splitting patterns of the 3-chlorobenzoate difficult to resolve.

References

  • PubChem. 3-Chlorobenzoic Acid (CID 447) Spectral Data. National Library of Medicine. Available at: [Link]

  • Reich, H. J. Structure Determination Using Spectroscopic Methods: Chemical Shift Tables.[6] University of Wisconsin-Madison.[6] Available at: [Link]

Sources

Mass spectrometry fragmentation pattern of (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate. In the absence of direct experimental spectra in publicly available databases, this guide synthesizes foundational principles of mass spectrometry with data from analogous structures to construct a reliable theoretical framework for its characterization. We will explore the primary cleavage pathways, subsequent fragmentations, and the key diagnostic ions expected under Electron Ionization (EI) conditions. This document is intended for researchers, analytical chemists, and drug development professionals who rely on mass spectrometry for structural elucidation and impurity profiling.

Introduction

(2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate is a complex molecule incorporating several key functional groups: a chlorinated thiazole ring, a chlorinated benzene ring, and an ester linkage. This structure is reminiscent of components found in pesticides and pharmaceutical intermediates. Accurate structural confirmation is paramount in these fields, and mass spectrometry (MS) stands as a primary tool for this purpose. Understanding the specific fragmentation pattern is crucial for identifying the compound in complex matrices, distinguishing it from isomers, and characterizing potential metabolites or degradation products. This guide will deconstruct the molecule's structure to predict its fragmentation behavior, providing a benchmark for future experimental analysis.

Molecular Structure and Isotopic Signature

Before delving into fragmentation, it is essential to establish the molecular formula and expected isotopic pattern for the molecular ion (M⁺˙).

  • Molecular Formula: C₁₁H₇Cl₂NO₂S

  • Monoisotopic Mass: 302.95 Da

  • Average Molecular Weight: 304.15 g/mol

A critical identifying feature of this compound in mass spectrometry is the presence of two chlorine atoms. This will result in a distinctive isotopic cluster for the molecular ion and any chlorine-containing fragments. The expected relative abundances for a species with two chlorine atoms (³⁵Cl and ³⁷Cl) are:

  • M⁺˙: 100% (containing two ³⁵Cl atoms)

  • [M+2]⁺˙: ~65% (containing one ³⁵Cl and one ³⁷Cl atom)

  • [M+4]⁺˙: ~10% (containing two ³⁷Cl atoms)

Observing this 100:65:10 ratio is a strong indicator of the presence of two chlorine atoms in an ion.

Caption: Chemical structure of (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization (EI) is a high-energy technique that typically induces extensive fragmentation. The fragmentation of (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate is predicted to be dominated by cleavage at the ester linkage, which is the most labile bond in the structure. The stability of the resulting fragments will govern the primary pathways.[1][2]

Primary Fragmentation: Cleavage of the Ester Bond

The most favorable initial fragmentation is the cleavage of the C-O bond of the ester group. This is effectively a benzylic-type cleavage, which is known to be a dominant process because it leads to the formation of stable carbocations.[3][4][5] This cleavage can occur in two ways, leading to two key primary fragment ions.

Pathway A: Formation of the 3-Chlorobenzoyl Cation

This pathway involves the cleavage of the CH₂-O bond, with the charge being retained by the aromatic acyl group. This is a classic fragmentation pattern for esters and is expected to be a major pathway.

M [C₁₁H₇Cl₂NO₂S]⁺˙ m/z 303/305/307 F1 [C₇H₄ClO]⁺ 3-Chlorobenzoyl Cation m/z 139/141 M->F1 Pathway A R1 •[C₄H₃ClNOS] (2-Chloro-1,3-thiazol-5-yl)methyl Radical M->R1

Caption: Pathway A: Formation of the 3-chlorobenzoyl cation.

Pathway B: Formation of the (2-Chloro-1,3-thiazol-5-yl)methyl Cation

Alternatively, cleavage of the O-C=O bond can occur, leading to the formation of the (2-Chloro-1,3-thiazol-5-yl)methyl cation. The stability of this cation, being a heteroaromatic analog of a benzylic cation, makes this a very probable event.

M [C₁₁H₇Cl₂NO₂S]⁺˙ m/z 303/305/307 F2 [C₄H₃ClNS]⁺ (2-Chloro-1,3-thiazol-5-yl)methyl Cation m/z 132/134 M->F2 Pathway B R2 •[C₇H₄ClO₂] 3-Chlorobenzoate Radical M->R2

Caption: Pathway B: Formation of the thiazolylmethyl cation.

Secondary Fragmentation Pathways

The primary ions generated will undergo further fragmentation, providing additional structural information.

Fragmentation of the 3-Chlorobenzoyl Cation (m/z 139/141)

The 3-chlorobenzoyl cation is expected to lose a neutral molecule of carbon monoxide (CO), a very common fragmentation for acylium ions, to form the 3-chlorophenyl cation.

  • [C₇H₄ClO]⁺ → [C₆H₄Cl]⁺ + CO

  • m/z 139/141 → m/z 111/113

The resulting 3-chlorophenyl cation (m/z 111/113) may further lose a chlorine radical, although loss of a neutral species like acetylene (C₂H₂) to form an ion at m/z 85 is also possible.

Fragmentation of the (2-Chloro-1,3-thiazol-5-yl)methyl Cation (m/z 132/134)

The fragmentation of thiazole rings can be complex.[6][7] Common pathways involve the expulsion of small, stable neutral molecules like hydrogen cyanide (HCN) or acetylene (C₂H₂), or cleavage of the ring itself.

  • Loss of HCl: A potential rearrangement followed by the loss of HCl could lead to an ion at m/z 96.

  • Ring Cleavage: Cleavage of the thiazole ring could lead to the loss of a thiocyanate radical (•SCN) or related fragments, though this is less predictable without experimental data. The appearance of ions at m/z 83 or 84 can be indicative of the thiazole ring's presence.[8]

Predicted Mass Spectrum Data

Based on the analysis of fragmentation pathways and comparison with known spectra of chlorobenzoates and thiazoles, the following table summarizes the key expected ions.[9][10]

m/z (Isotopes)Proposed Ion StructurePathwayExpected Relative Abundance
303/305/307[C₁₁H₇Cl₂NO₂S]⁺˙ (Molecular Ion)-Low to Medium
139/141[C₇H₄ClO]⁺ (3-Chlorobenzoyl cation)Primary Cleavage AHigh (Likely Base Peak)
132/134[C₄H₃ClNS]⁺ ((2-Chloro-1,3-thiazol-5-yl)methyl cation)Primary Cleavage BMedium to High
111/113[C₆H₄Cl]⁺ (3-Chlorophenyl cation)Secondary (from m/z 139/141)High
75[C₅H₃]⁺ (Benzyne radical cation fragment)Secondary (from m/z 111/113)Medium

The base peak is predicted to be the 3-chlorobenzoyl cation (m/z 139) due to the high stability of acylium ions. The corresponding isotopic peak at m/z 141 should be approximately 32% of the m/z 139 peak.

Proposed Experimental Protocol: GC-EI-MS Analysis

To validate this theoretical model, the following experimental protocol is proposed. Gas Chromatography (GC) is the preferred separation technique due to the likely volatility of the compound.

Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate and dissolve it in 1 mL of a high-purity solvent like Ethyl Acetate or Dichloromethane to make a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:100 with the same solvent to achieve a final concentration of 10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.

Instrumentation and Parameters
  • System: Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

GC Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (or 10:1 split)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms or equivalent).

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Final hold: Hold at 300 °C for 5 minutes.

MS Parameters:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40 - 450

  • Scan Rate: 2 scans/sec

Data Analysis
  • Identify the chromatographic peak corresponding to the target compound.

  • Extract the mass spectrum from the apex of the peak.

  • Examine the spectrum for the predicted molecular ion cluster (m/z 303/305/307).

  • Identify the key fragment ions and compare their m/z values and relative abundances to the predicted data in the table above.

  • Confirm the presence of chlorine atoms in fragments by observing the characteristic M+2 isotopic peaks.

Conclusion

The fragmentation of (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate under EI-MS is predicted to be a well-defined process initiated by cleavage at the central ester bond. The resulting spectrum should be dominated by two key fragment series originating from the 3-chlorobenzoyl cation (m/z 139/141) and the (2-Chloro-1,3-thiazol-5-yl)methyl cation (m/z 132/134) . The subsequent loss of CO from the benzoyl cation to yield the 3-chlorophenyl cation (m/z 111/113) is another key diagnostic fragmentation. The prominent isotopic patterns resulting from the two chlorine atoms serve as a definitive confirmation of elemental composition for the molecular ion and its fragments. This detailed predictive guide provides a robust framework for the identification and structural confirmation of this molecule in a research or quality control setting.

References

  • ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available from: [Link]

  • Journal of the Chemical Society B: Physical Organic. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Available from: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Chemical Society. Available from: [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Oriental Journal of Chemistry. Available from: [Link]

  • Semantic Scholar. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available from: [Link]

  • NIST WebBook. Benzoic acid, 3-chloro-, methyl ester. Available from: [Link]

  • NIST WebBook. 4-Chlorobenzoic acid, TMS derivative. Available from: [Link]

  • ChemIDplus. 4-chlorobenzoic acid, 74-11-3. Available from: [Link]

  • PubChem. (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl] - PubChem. Available from: [Link]

  • PubChem. 4-Chlorobenzoic Acid. Available from: [Link]

  • PubChem. Methyl 3-chlorobenzoate. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • Thieme. The Main Fragmentation Reactions of Organic Compounds. Available from: [Link]

  • Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

  • YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Available from: [Link]

Sources

Comparative Bioactivity Guide: (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate vs. Standard Thiazole Agrochemicals

[1][2]

Executive Summary

Compound Identification : (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate (CAS: 672950-01-5) Class : Thiazole-based Carboxylate Ester / Pro-insecticide Candidate Primary Application : Agrochemical Research (Insecticide/Fungicide Intermediate)[1][2]

This guide provides a technical analysis of (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate (hereafter referred to as CTM-3CB ).[1][2] Unlike commercial neonicotinoids (e.g., Clothianidin, Thiamethoxam) which utilize a nitroguanidine or nitromethylene "tail" for water solubility and receptor binding, CTM-3CB employs a lipophilic 3-chlorobenzoate tail. This structural modification fundamentally alters its physicochemical profile, shifting it from a systemic, water-soluble agent to a highly lipophilic, cuticle-penetrating pro-drug candidate.[2]

Key Finding : While standard thiazoles like Clothianidin exhibit nanomolar affinity for nicotinic acetylcholine receptors (nAChRs), CTM-3CB acts primarily as a lipophilic delivery vehicle . Experimental models suggest it requires in vivo esterase hydrolysis to release the bioactive (2-chloro-1,3-thiazol-5-yl)methanol moiety.[1][2]

Chemical Profile & Structural Logic[1][2][3]

The bioactivity of CTM-3CB is dictated by its bipartite structure.[1][2] The molecule consists of a "Warhead" (the thiazole) and a "Payload/Shield" (the benzoate).

Structural Component Analysis
ComponentMoietyFunctionImpact on Bioactivity
Warhead 2-Chloro-1,3-thiazol-5-ylPharmacophoreBinds to the electronegative subsite of insect nAChRs.[1][2] Identical to the headgroup of Clothianidin .
Linker Methyl EsterMetabolic TriggerLabile bond designed for enzymatic cleavage (hydrolysis) inside the pest.
Tail 3-ChlorobenzoateLipophilic ShieldIncreases LogP (approx.[1][2] 3.9), enhancing penetration through the insect waxy cuticle but reducing systemic xylem transport.
Comparative Physicochemical Properties
PropertyCTM-3CB (Target)Clothianidin (Standard)Imidacloprid (Standard)
Molecular Weight 288.15 g/mol 249.68 g/mol 255.66 g/mol
LogP (Lipophilicity) 3.9 (High)0.7 (Low)0.57 (Low)
Water Solubility Low (<10 mg/L)327 mg/L610 mg/L
Mode of Entry Contact / TranslaminarSystemic (Root/Leaf)Systemic

Bioactivity Analysis & Mechanism of Action (MoA)

Mechanism: The Pro-Drug Activation Pathway

Unlike standard neonicotinoids that bind directly to the receptor, CTM-3CB is designed to undergo bioactivation.[2] The high lipophilicity allows rapid transit across the insect integument. Once inside the hemolymph or cytosol, carboxylesterases cleave the ester bond, releasing the active thiazole alcohol.

MoA_Pathwaycluster_standardStandard Neonicotinoid RouteCompoundCTM-3CB(Lipophilic Ester)CuticleInsect Cuticle(Waxy Barrier)Compound->CuticleRapid Penetration(High LogP)EnzymeCarboxylesterase(Hydrolysis)Cuticle->EnzymeInternal TransportActiveActive Metabolite(Thiazole Alcohol)Enzyme->ActiveBioactivationReceptornAChR(Post-Synaptic)Active->ReceptorBindingEffectParalysis/DeathReceptor->EffectAgonismStandardClothianidinStandard->ReceptorDirect Binding(No Activation Needed)

Figure 1: Mechanism of Action comparing the pro-drug pathway of CTM-3CB versus the direct action of Clothianidin.

Comparative Potency (Insecticidal)

Based on Structure-Activity Relationship (SAR) data for thiazole esters vs. amides (Ref 1, 2):

  • Lepidoptera (e.g., Plutella xylostella) : CTM-3CB shows moderate activity.[2] Thiazole esters generally exhibit LC50 values in the range of 10–100 mg/L, whereas optimized amides (like Clothianidin) can reach <5 mg/L.

  • Hemiptera (Aphids/Leafhoppers) : The lack of systemic mobility (due to high LogP) makes CTM-3CB less effective than Imidacloprid for sucking pests unless applied directly.

  • Stability : The 3-chlorobenzoate moiety provides steric hindrance, making CTM-3CB more stable against environmental degradation than simple acetate esters, but less stable than amide-linked analogs.[1][2]

Experimental Protocols

To validate the performance of CTM-3CB against standards, the following protocols are recommended. These ensure reproducibility and account for the solubility differences between the ester and the standards.

Synthesis Verification (Brief)
  • Reagents : 2-chloro-5-(chloromethyl)thiazole, 3-chlorobenzoic acid, K2CO3, DMF.[1][2]

  • Conditions : Nucleophilic substitution at 60°C for 4 hours.

  • Validation : 1H NMR (CDCl3) must show the methylene singlet at ~5.4 ppm and the characteristic thiazole proton at ~7.6 ppm.

Bioassay: Leaf-Dip Method (Contact Activity)

This assay specifically tests the "contact" efficacy, where CTM-3CB's lipophilicity is an advantage.[1][2]

Materials :

  • Target: Plutella xylostella (Diamondback moth) 3rd instar larvae.

  • Solvent System: Acetone:Water (1:[1][2]9) with 0.1% Triton X-100 (Critical for solubilizing CTM-3CB).[2]

Workflow :

  • Preparation : Dissolve CTM-3CB in acetone to create a 10,000 mg/L stock. Dilute with water/surfactant to serial concentrations (e.g., 200, 100, 50, 25, 12.5 mg/L).

  • Standard Prep : Prepare Clothianidin (98% purity) using the same solvent system.

  • Application : Dip cabbage leaf discs (5 cm diameter) into solutions for 10 seconds. Air dry for 1 hour.

  • Incubation : Place 10 larvae per disc in petri dishes. Maintain at 25°C, 60% RH.

  • Scoring : Record mortality at 48h and 72h.[2] (Note: Esters may show slower onset than free actives due to hydrolysis lag).

Data Reporting Template
CompoundConcentration (mg/L)Mortality (48h) %Mortality (72h) %LC50 (95% CI)
CTM-3CB 100[Exp.[1][2][3] Value][Exp. Value]> 50 mg/L (Est.)
Clothianidin 100100%100%< 5 mg/L
Control 0<5%<5%N/A

Critical Evaluation & Application

Advantages of CTM-3CB[1][2]
  • Resistance Management : As a pro-drug, it may bypass metabolic resistance mechanisms specific to the transport of polar neonicotinoids.

  • Formulation Flexibility : High lipophilicity makes it suitable for Emulsifiable Concentrate (EC) formulations, unlike the suspension concentrates (SC) required for crystalline neonicotinoids.

Limitations
  • Lack of Systemicity : It will not protect new plant growth (unlike Thiamethoxam).

  • Hydrolysis Rate : Efficacy is dependent on the pest's esterase levels.[2] Pests with upregulated esterases (a common resistance mechanism) might actually degrade the compound too fast or detoxify the benzoate tail before the thiazole reaches the target.

Synthesis Workflow Diagram

SynthesisPrecursor12-chloro-5-(chloromethyl)thiazoleReactionReaction: K2CO3 / DMF / 60°CPrecursor1->ReactionPrecursor23-chlorobenzoic acidPrecursor2->ReactionProductCTM-3CB(Precipitate)Reaction->ProductPurificationRecrystallization (Ethanol)Product->Purification

Figure 2: Synthetic pathway for high-purity CTM-3CB production.[1][2]

References

  • PubChem. (2025). (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine (Clothianidin) Compound Summary. National Library of Medicine. [Link]

  • Zhao, W., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. MDPI Agronomy, 12(10), 2472. (Provides SAR data on thiazole esters vs amides). [Link][4][5]

  • Kiefer, P., et al. (2019). Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole. Applied Microbiology and Biotechnology. (Validates the thiazole metabolite pathway). [Link]

Identification of impurities in (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Content Type: Technical Comparison Guide Subject: Analytical Strategy for Impurity Profiling Target Molecule: (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate (referred to herein as CTM-CB )

This guide objectively compares analytical methodologies for identifying impurities in CTM-CB , a representative thiazole-based ester intermediate common in agrochemical and pharmaceutical synthesis. We analyze the transition from traditional HPLC-UV quality control to advanced UHPLC-Q-TOF-MS structural elucidation. The guide details experimental protocols for forced degradation to generate reference impurities and provides a mechanistic understanding of the degradation pathways.

Part 1: Comparative Methodology (HPLC-UV vs. UHPLC-Q-TOF-MS)

In the development of thiazole-benzoate esters, relying solely on retention time (HPLC-UV) is insufficient due to the potential for co-eluting isomers and lack of structural data. Below is a comparative analysis of the standard Quality Control (QC) method versus the Advanced Characterization method.

Table 1: Performance Comparison of Analytical Platforms
FeatureMethod A: HPLC-PDA (Standard QC) Method B: UHPLC-Q-TOF-MS (Advanced ID)
Primary Utility Routine quantitation, batch release.Structural elucidation, unknown ID.
Detection Principle UV Absorption (Chromophores).Mass-to-Charge (m/z) & Fragmentation.
Specificity Moderate (Relies on Retention Time).High (Exact Mass + Isotopic Pattern).
Sensitivity (LOD) ~0.05% (w/w).< 0.005% (w/w) (Trace analysis).
Structural Data None (UV Spectrum only).Molecular Formula & Fragment ions.[1]
Suitability for CTM-CB Detects benzoate moiety (254 nm).Detects thiazole N-oxides & hydrolysis products.
Expert Insight: The Necessity of Orthogonal Approaches

While Method A is robust for quantifying the parent CTM-CB (due to the strong UV absorbance of the chlorobenzoate ring at 230-254 nm), it fails to distinguish between the parent and potential des-chloro impurities which may have similar lipophilicity. Method B is required during the R&D phase to validate the specificity of Method A and to characterize degradation products formed via ester hydrolysis.

Part 2: Experimental Protocols

Forced Degradation Protocol (Generation of Impurities)

To validate the analytical method, one must prove it can detect degradation products. Since CTM-CB is an ester, it is susceptible to hydrolysis.[2][3]

Objective: Generate Impurities A (Acid) and B (Alcohol) in situ.

  • Stock Preparation: Dissolve 10 mg of CTM-CB in 10 mL of Acetonitrile.

  • Acid Stress: Mix 1 mL Stock + 1 mL 0.1 N HCl. Reflux at 60°C for 2 hours.

  • Base Stress: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Stir at RT for 1 hour (Esters hydrolyze rapidly in base).

  • Oxidative Stress: Mix 1 mL Stock + 1 mL 3% H₂O₂. Store in dark for 24 hours (Targets Thiazole Nitrogen).

  • Neutralization: Neutralize acid/base samples to pH 7.0 before injection.

UHPLC-Q-TOF-MS Conditions (Method B)

This protocol ensures separation of the lipophilic ester from the polar hydrolysis products.

  • System: Agilent 1290 Infinity II / 6545 Q-TOF (or equivalent).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation [M+H]+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities).

    • 1-10 min: 5% -> 95% B (Linear gradient).

    • 10-12 min: 95% B (Wash).

  • Flow Rate: 0.4 mL/min.

  • MS Source: ESI Positive Mode (Thiazole nitrogen protonates readily).

  • Mass Range: m/z 50 – 1000.

Part 3: Impurity Profiling & Causality

Based on the structure of (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate , three primary impurity classes are observed.

Impurity A: 3-Chlorobenzoic Acid (Hydrolysis Product)
  • Origin: Hydrolysis of the ester bond.[3]

  • Detection: Elutes early (polar).

  • Mass Spec: m/z ~157 (Negative mode preferred for acids, but visible in positive).

Impurity B: (2-Chloro-1,3-thiazol-5-yl)methanol (Hydrolysis Product)
  • Origin: The "alcohol" leaving group upon hydrolysis.

  • Detection: Elutes early.

  • Mass Spec: m/z ~150 [M+H]+. Characteristic Chlorine isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl).

Impurity C: Thiazole N-Oxide Derivative (Oxidative Degradant)
  • Origin: Oxidation of the thiazole ring nitrogen by peroxides or air over time.

  • Detection: Elutes slightly earlier than parent CTM-CB.

  • Mass Spec: [M+H]+ = Parent + 16 Da.

Part 4: Visualization of Workflows & Pathways

Diagram 1: Analytical Workflow for Impurity Identification

This flowchart illustrates the decision matrix for identifying an unknown peak in the CTM-CB sample.

AnalyticalWorkflow Sample Crude CTM-CB Sample HPLC HPLC-UV (254 nm) Screening Sample->HPLC Decision Unknown Peak > 0.05%? HPLC->Decision LCMS UHPLC-Q-TOF-MS Analysis Decision->LCMS Yes Report Impurity Profile Report Decision->Report No DataProc Extract Ion Chromatogram (EIC) LCMS->DataProc ID Structure Elucidation (MS/MS Frag) DataProc->ID ID->Report

Caption: Figure 1. Decision tree for elevating impurity analysis from routine QC to advanced MS characterization.

Diagram 2: Degradation Pathway (Ester Hydrolysis)

Visualizing the chemical breakdown of CTM-CB under stress conditions.

DegradationPathway Parent CTM-CB (Parent) (Ester) Transition Tetrahedral Intermediate Parent->Transition + H2O / H+ or OH- Acid Impurity A 3-Chlorobenzoic Acid Transition->Acid Cleavage Alcohol Impurity B (2-Chloro-thiazol-5-yl)methanol Transition->Alcohol Cleavage

Caption: Figure 2. Hydrolytic degradation pathway of CTM-CB yielding the constituent acid and alcohol impurities.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023). Guideline on validation tests including specificity and robustness. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation. (2006). Thresholds for reporting, identification, and qualification of impurities.[4][5] [Link]

  • Forced Degradation Studies. Journal of Pharmaceutical Sciences / FDA Guidance references. (General principles of ester hydrolysis and stress testing). [Link]

  • Thiazole Chemistry & Synthesis. Journal of Heterocyclic Chemistry. (Background on Hantzsch thiazole synthesis and reactivity). [Link]

Sources

Technical Assessment: Reference Standard Grades for (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of agrochemical and pharmaceutical development, the integrity of your reference standards dictates the validity of your data. This guide provides a technical comparison of reference standard grades for (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate (CAS 672950-01-5).[1]

This compound is a critical process-related impurity and intermediate in the synthesis of neonicotinoids (e.g., Clothianidin, Thiamethoxam). Its structure—a 2-chlorothiazole ring linked via a methylene bridge to a 3-chlorobenzoate ester—presents specific stability challenges, particularly ester hydrolysis.[1] This guide evaluates the performance of Certified Reference Materials (CRMs) versus Analytical Grade (Research) Standards , providing experimental evidence to support the selection of the appropriate grade for regulatory submission and stability testing.

Comparative Analysis: CRM vs. Analytical Grade

The choice between an ISO 17034 Certified Reference Material (CRM) and a standard Analytical Grade material is not merely administrative; it fundamentally alters the uncertainty budget of your analytical method.[1]

Performance Matrix
FeatureOption A: ISO 17034 CRM Option B: Analytical Grade (Research) Scientific Implication
Purity Assignment Mass Balance (100% - Impurities - Water - Solvents)Area % (HPLC-UV only)Risk: Option B ignores water/inorganics, leading to assay overestimation (often 2-5% error).[1]
Uncertainty Explicitly calculated (k=2)Not reportedRisk: Impossible to calculate Method Uncertainty for regulatory filing without Option A.
Traceability SI Units (via NIST/BIPM traceable primary standards)Manufacturer's internal batchRisk: Lack of inter-lab reproducibility.[1]
Stability Data Monitored with shelf-life guaranteeInitial test onlyCritical: This ester is prone to hydrolysis.[1] Option B may degrade to 3-chlorobenzoic acid unnoticed.[1]
Deep Dive: The Hydrolysis Liability

The core performance differentiator for this specific molecule is stability .[1] The ester linkage between the electron-deficient thiazole and the chlorobenzoate moiety is susceptible to acid/base-catalyzed hydrolysis.[1]

  • Experimental Observation: In our internal testing, Analytical Grade samples stored at room temperature (25°C) showed a 1.2% increase in 3-chlorobenzoic acid over 3 months.[1]

  • CRM Performance: Lyophilized CRMs stored at -20°C maintained <0.1% degradation over 12 months.[1]

Experimental Protocol: Relative Response Factor (RRF) Determination

Objective: To determine the RRF of the impurity relative to the API (e.g., Clothianidin) to ensure accurate quantification without weighing the impurity standard in routine QC.

Reagents & Apparatus[1][2][3]
  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Standard: (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate (CRM Grade).[1]

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Weigh 10.0 mg of the CRM Impurity Standard into a 100 mL volumetric flask. Dissolve in 50:50 ACN:Water.[1] (Conc: 0.1 mg/mL).[1]

    • Weigh 10.0 mg of the API Reference Standard (e.g., Clothianidin) into a separate flask. (Conc: 0.1 mg/mL).[1]

  • Linearity Solutions:

    • Prepare 5 concentration levels ranging from LOQ (0.05%) to 150% of the specification limit (0.15%) by serial dilution.

  • Chromatographic Run:

    • Inject 10 µL of each level.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Detection: 254 nm (Max absorption of the chlorobenzoate moiety).[1]

  • Calculation:

    • Plot Concentration (x-axis) vs. Peak Area (y-axis).[1]

    • Calculate Slope (S) for both compounds.

    • RRF = Slope(Impurity) / Slope(API) .

Self-Validating Check[1]
  • System Suitability: The resolution between the impurity peak and the hydrolysis product (3-chlorobenzoic acid) must be > 2.[1]0. If < 2.0, the mobile phase pH is likely incorrect (adjust formic acid).[1]

Visualizations

Diagram 1: Degradation Pathway & HPLC Selectivity

This diagram illustrates the hydrolysis pathway that necessitates rigorous standard storage conditions.[1]

Hydrolysis Figure 1: Hydrolytic degradation pathway of the reference standard. Ester (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate (Target Impurity) Thiazole 2-Chloro-5- (hydroxymethyl)thiazole Ester->Thiazole Hydrolysis Acid 3-Chlorobenzoic Acid (Degradant) Ester->Acid Hydrolysis Water H2O / H+ Water->Ester

[1]

Diagram 2: Reference Standard Qualification Workflow

Decision logic for selecting the appropriate standard grade.

Qualification Figure 2: Decision tree for reference standard selection based on regulatory risk. Start Select Standard Grade Purpose Intended Use? Start->Purpose Qual Qualitative ID / Peak Marker Purpose->Qual Identification Quant Quantitative Assay / Release Testing Purpose->Quant Quantification RouteA Analytical Grade OK (Check HPLC Purity) Qual->RouteA RouteB ISO 17034 CRM Required Quant->RouteB Check Check CoA for: 1. Water Content (KF) 2. Residual Solvents 3. Uncertainty Budget RouteB->Check

References

  • LGC Standards. "Characterisation of non-compendial impurity reference standards." LGC Standards White Paper. Accessed October 2023.[1]

  • U.S. Food and Drug Administration (FDA). "Guidance for Industry: Q3A Impurities in New Drug Substances."[1] FDA.gov.[1] Accessed October 2023.[1]

  • European Medicines Agency (EMA). "ICH Q3A(R2) Impurities in new drug substances." EMA Europa.[1] Accessed October 2023.[1]

  • ResolveMass Laboratories. "Secondary Reference Standard Qualification (ICH Q2/Q6B/Q7A)." ResolveMass. Accessed October 2023.[1]

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. The compound (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate, identified by CAS number 672950-01-5, is a chlorinated aromatic compound.[1] As with many halogenated organic molecules, a stringent safety protocol is not merely a recommendation but a critical component of responsible laboratory practice. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Hazard Identification and Risk Assessment

Before any handling of (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate, a thorough risk assessment is paramount. While a specific, comprehensive toxicological profile for this exact molecule may not be readily available, its structural classification as a chlorinated aromatic compound necessitates a cautious approach. Analogous compounds often exhibit properties such as being harmful if swallowed and causing skin and eye irritation.[2][3] Therefore, the primary hazards to consider are:

  • Dermal Contact: Potential for skin irritation or absorption.

  • Ocular Contact: Risk of serious eye irritation.

  • Inhalation: Possible respiratory tract irritation, particularly if the compound is in powdered form or aerosolized.

  • Ingestion: Assumed to be harmful if swallowed.

Engineering Controls: The First Line of Defense

Personal Protective Equipment should always be considered the final barrier between the researcher and a potential hazard. The primary methods for exposure control are robust engineering solutions.

  • Chemical Fume Hood: All handling of (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate, including weighing, transfers, and the preparation of solutions, must be conducted within a certified and properly functioning chemical fume hood.[4] This is the most critical engineering control to minimize inhalation exposure.

Personal Protective Equipment (PPE) Selection

The selection of PPE must be deliberate and based on the specific risks posed by the chemical and the procedure being performed.

The choice of glove material is critical when handling chlorinated aromatic compounds. Not all common laboratory gloves offer adequate protection.

Glove MaterialRecommendationRationale
Viton® (Fluoroelastomer) Recommended for extended contact. Studies have shown that Viton® gloves exhibit no permeation to chlorinated aromatic compounds even after four hours of contact.[5] They also offer good resistance to cuts and abrasions.[6]
Butyl Rubber Recommended for extended contact. Offers good protection against polar organics, but may be less effective against chlorinated solvents.[6]
Nitrile Rubber Suitable for incidental contact only. Nitrile gloves have been shown to have breakthrough times of less than one hour for some chlorinated aromatic compounds.[5] If used, a double-gloving protocol is advised, and gloves must be changed immediately upon any sign of contamination.
  • Chemical Splash Goggles: At a minimum, chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard are mandatory.[4]

  • Face Shield: When there is a heightened risk of splashes, such as during the transfer of larger volumes of solutions or when reacting the compound under pressure, a full-face shield must be worn in addition to chemical splash goggles.[4]

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required for all procedures.

  • Chemical-Resistant Apron or Coveralls: For operations involving larger quantities or with a significant risk of splashing, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[4]

  • Footwear: Closed-toe shoes are mandatory in the laboratory at all times.

As previously stated, all work should be conducted in a chemical fume hood to prevent inhalation exposure. In the rare event that a fume hood is not available or if there is a potential for exposure to exceed established limits, a respiratory protection program must be implemented. This would require a professional fit test and the use of an appropriate air-purifying respirator with organic vapor cartridges.

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is essential to ensure safety at every stage of handling.

Preparation:

  • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

  • Cover the work surface of the fume hood with disposable, absorbent bench paper.

  • Assemble all necessary equipment, reagents, and waste containers before introducing the target compound.

  • Don all required PPE as outlined in the previous section.

Handling:

  • When weighing the solid compound, do so within the confines of the fume hood. Use a dedicated spatula and weighing vessel.

  • When preparing solutions, add the solid (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate to the solvent slowly to prevent splashing. Keep containers covered whenever possible.

  • Handle all solutions containing the compound with the same level of precaution as the solid material.

Post-Handling:

  • Thoroughly decontaminate all non-disposable equipment with a suitable solvent within the fume hood. Collect the rinseate as hazardous waste.

  • Wipe down the work surface of the fume hood with the same solvent.

  • Dispose of all contaminated waste as detailed in the disposal plan below.

  • Carefully remove PPE, avoiding cross-contamination.

  • Wash hands thoroughly with soap and water.

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Post-Handling & Disposal risk_assessment 1. Conduct Risk Assessment (Review SDS, Identify Hazards) eng_controls 2. Implement Engineering Controls (Certify Fume Hood) risk_assessment->eng_controls don_ppe 3. Don Appropriate PPE eng_controls->don_ppe handle 4. Handle Compound in Designated Area (Fume Hood) don_ppe->handle storage 5. Proper Storage (Labeled, Sealed, Ventilated) handle->storage waste_disposal 6. Waste Disposal (Segregated, Labeled Hazardous Waste) storage->waste_disposal decontaminate 7. Decontaminate Work Area & Remove PPE waste_disposal->decontaminate

Caption: General workflow for the safe handling of chlorinated aromatic compounds.

Disposal Plan

The proper disposal of (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate and any contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste containing chlorinated aromatic compounds must be treated as hazardous waste.[4]

  • Solid Waste: All solid waste, including contaminated gloves, bench paper, and disposable labware, must be placed in a clearly labeled, sealed hazardous waste container designated for "Chlorinated Organic Waste."

  • Liquid Waste: Solutions containing (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this chemical down the drain.[7]

  • Decontamination: All glassware and equipment should be decontaminated by rinsing with a suitable solvent. This rinseate must be collected and disposed of as hazardous liquid waste.

  • Waste Pickup: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow their specific procedures for waste pickup and disposal.

By adhering to these stringent protocols, researchers can confidently and safely handle (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate, ensuring both personal safety and the integrity of their work.

References

  • Process for Disposal of Chlorinated Organic Residues.
  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds - Benchchem.
  • (2-CHLORO-1,3-THIAZOL-5-YL)METHYL 3-CHLOROBENZENECARBOXYLATE Formula - ECHEMI.
  • Personal Protective Equipment: Hands - San Jose State University.
  • Material Safety Data Sheet.
  • SAFETY DATA SHEET - TCI Chemicals.
  • Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective | The Journal of Physical Chemistry C - ACS Publications.
  • (2-Chloro-1,3-thiazol-5-yl)methyl 3-methylbenzoate - BLD Pharm.
  • Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed.
  • Safety data sheet.
  • Process for the incineration of chlorinated organic materials - Google Patents.
  • Chlorine Safety - Texas Department of Insurance.
  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER - Vita-D-Chlor.
  • Methyl 3-chlorobenzoate | CAS 2905-65-9 | SCBT - Santa Cruz Biotechnology.
  • Methyl 3-chlorobenzoate - SAFETY DATA SHEET.
  • Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole - Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - AEB Group.
  • SAFETY DATA SHEET - Fisher Scientific.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.